molecular formula C23H22BrNO2 B3243625 3-(4-carboxybenzyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide CAS No. 1584803-67-7

3-(4-carboxybenzyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide

Cat. No.: B3243625
CAS No.: 1584803-67-7
M. Wt: 424.3 g/mol
InChI Key: OTWZSPAZLWMSRI-UHFFFAOYSA-N
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Description

3-(4-carboxybenzyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide is a compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their unique chemical properties. This particular compound is known for its applications in photothermal and photodynamic therapies, especially in the field of cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-carboxybenzyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide typically involves the reaction of 3,4-dihydroxybenzaldehyde with 1,1,2,3-tetramethyl-1H-benzo[e]indol iodide in the presence of a catalyst such as piperidine. The reaction is carried out in anhydrous methanol . The molar ratio between the two reactants is usually 1.1:1, and the reaction is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-carboxybenzyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-carboxybenzyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide involves its ability to absorb near-infrared light and convert it into heat, which can ablate cancer cells. The compound targets specific molecular pathways involved in cancer cell proliferation and survival, leading to cell death upon irradiation with near-infrared light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-carboxybenzyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide is unique due to its specific absorption properties and its ability to be used in both photothermal and photodynamic therapies. Its structure allows for efficient conversion of light to heat, making it highly effective in cancer treatment applications .

Properties

IUPAC Name

4-[(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)methyl]benzoic acid;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2.BrH/c1-15-23(2,3)21-19-7-5-4-6-17(19)12-13-20(21)24(15)14-16-8-10-18(11-9-16)22(25)26;/h4-13H,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWZSPAZLWMSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-carboxybenzyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide
Reactant of Route 2
Reactant of Route 2
3-(4-carboxybenzyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide
Reactant of Route 3
3-(4-carboxybenzyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide
Reactant of Route 4
3-(4-carboxybenzyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide
Reactant of Route 5
Reactant of Route 5
3-(4-carboxybenzyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide
Reactant of Route 6
3-(4-carboxybenzyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide

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